molecular formula C18H12FN3O3 B12213486 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12213486
M. Wt: 337.3 g/mol
InChI Key: HOMKHBXRWDJLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via a carboxamide group to a 1,2,5-oxadiazole (furazan) ring substituted with a 4-fluorophenyl group. Benzofuran and oxadiazole moieties are pharmacologically privileged scaffolds, often contributing to enhanced metabolic stability, lipophilicity, and target binding affinity.

Properties

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12FN3O3/c1-10-13-4-2-3-5-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-6-8-12(19)9-7-11/h2-9H,1H3,(H,20,22,23)

InChI Key

HOMKHBXRWDJLJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives, including N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • In Vitro Antitumor Activity :
    • A study demonstrated that derivatives of oxadiazoles exhibit significant antitumor activity against multiple human tumor cell lines, including colorectal and prostate cancers. For instance, modifications of oxadiazole structures have shown IC50 values as low as 0.003 µM against specific cancer cell lines, indicating potent activity .
  • Mechanisms of Action :
    • The anticancer effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase . These mechanisms suggest that this compound could function by disrupting the cell cycle and inducing apoptosis in malignant cells.
  • Selectivity :
    • The selectivity of this compound for cancer cells over normal cells has been noted in various studies. For example, compounds similar to this compound showed high selectivity against renal cancer cell lines with IC50 values significantly lower than those observed in non-cancerous cells .

Antibacterial Properties

The antibacterial properties of oxadiazole derivatives have also been explored extensively. This compound has shown promise in inhibiting bacterial growth.

Research Insights

  • Broad-Spectrum Activity :
    • Studies have indicated that oxadiazole derivatives can exhibit moderate to strong antibacterial activity against various strains of bacteria. The introduction of fluorine atoms into the molecular structure often enhances this activity .
  • Mechanism of Action :
    • The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways . This makes compounds like this compound potential candidates for developing new antibiotics.

Data Summary

Application Cell Line/Pathogen IC50 Values (µM) Notes
AnticancerOVXF 8992.76High selectivity against renal cancer
AnticancerPXF 17529.27Significant cytotoxicity
AntibacterialVarious bacterial strainsModerate to strongEnhanced activity due to fluorine substitution

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Thiazole vs. Oxadiazole Core

Compound : N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide ()

  • Structural Difference : Replaces the oxadiazole core with a thiazole (sulfur instead of oxygen).
  • Impact :
    • Electronic Effects : Thiazole’s sulfur atom may engage in weaker hydrogen bonding compared to oxadiazole’s oxygen, altering interactions with biological targets.
    • Molecular Weight : Higher molecular weight (352.38 vs. ~365.33 for the oxadiazole analog) due to sulfur’s atomic mass.
    • Solubility : Thiazole’s polarizability may reduce aqueous solubility compared to oxadiazole .
Oxadiazole with Methyl Substituent

Compound : 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide ()

  • Structural Difference : Substitutes the 4-fluorophenyl group with a methyl group on the oxadiazole ring; adds a 5-fluoro substituent on benzofuran.
  • Molecular Weight: Lower molecular weight (299.25 vs. ~365.33) due to smaller substituents. Electronic Effects: Fluorine on benzofuran may enhance electron-withdrawing effects, altering reactivity .

Substituent Modifications on the Oxadiazole Ring

Bulky Aromatic Substituents

Compound : N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide ()

  • Structural Difference : Replaces 4-fluorophenyl with a 3,4-diethoxyphenyl group.
  • Solubility: Ethoxy groups may improve water solubility via hydrogen bonding. Molecular Weight: Higher molecular weight (407.42 vs. ~365.33) due to additional ethoxy groups .

Heterocyclic Diversity in Analogous Scaffolds

Compounds from (e.g., urea, imidazolidinone derivatives):

  • Structural Differences: Replace oxadiazole with pyrrolidinone, imidazolidinone, or tetrazolo-pyrimidine cores.
  • Impact: Binding Modes: Varied hydrogen-bonding and π-π stacking capabilities due to heterocycle diversity. Metabolic Stability: Oxadiazole’s aromaticity may confer better stability compared to saturated rings like pyrrolidinone.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Oxadiazole Substituent Benzofuran Substituents Molecular Formula Molecular Weight
N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide Oxadiazole-Benzofuran 4-(4-Fluorophenyl) 3-methyl C19H13FN3O3 365.33*
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide Thiazole-Benzofuran 4-(4-Fluorophenyl) 3-methyl C19H13FN2O2S 352.38
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Oxadiazole-Benzofuran 4-methyl 5-fluoro, 3-methyl C14H10FN3O3 299.25
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide Oxadiazole-Benzofuran 4-(3,4-Diethoxyphenyl) 3-methyl C22H21N3O5 407.42

*Estimated based on structural analysis.

Research Implications

  • Oxadiazole vs. Thiazole : The oxadiazole core may offer superior metabolic stability and hydrogen-bonding capacity compared to thiazole, making it preferable for CNS-targeting drugs .
  • Substituent Optimization : Bulky groups (e.g., diethoxyphenyl) may hinder bioavailability but improve selectivity for less sterically constrained targets .
  • Fluorine Positioning : Fluorine on benzofuran () vs. oxadiazole-linked phenyl (target compound) demonstrates how electronic effects can be fine-tuned for specific interactions .

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a benzofuran moiety fused with an oxadiazole ring. The presence of fluorine and other functional groups enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC15H12FN3O3
Molecular Weight299.27 g/mol
CAS Number[Insert CAS Number]

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Anti-inflammatory Effects : Some analogs have been reported to reduce inflammation markers in vitro, suggesting potential for treating inflammatory diseases .
  • Antiviral Properties : Preliminary studies indicate that certain benzofuran derivatives can inhibit viral replication, particularly against hepatitis C virus (HCV) .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound can bind effectively to enzymes involved in cancer metabolism and viral replication. For example, it has shown promising binding affinities against HCV NS5B RNA-dependent RNA polymerase .
  • Cell Signaling Pathways : The compound may modulate pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .

Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of various oxadiazole derivatives found that compounds structurally related to this compound exhibited significant antiproliferative activity against the MCF-7 cell line with IC50 values ranging from 0.65 µM to 15.63 µM .

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory properties of oxadiazole derivatives, it was observed that certain compounds reduced TNF-alpha levels significantly in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.